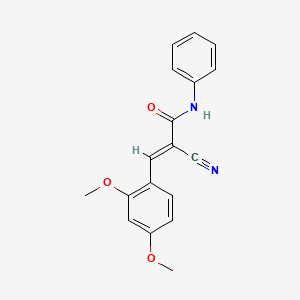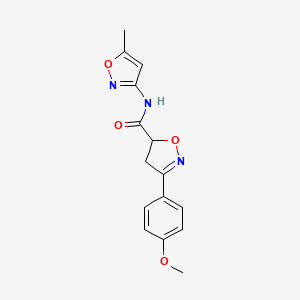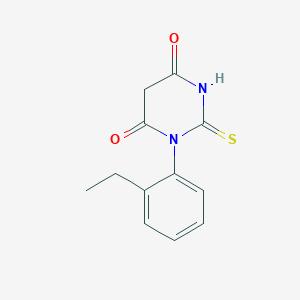![molecular formula C14H16ClNO B5883871 2-{[(5-chloro-2-methylphenyl)amino]methylene}cyclohexanone](/img/structure/B5883871.png)
2-{[(5-chloro-2-methylphenyl)amino]methylene}cyclohexanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(5-chloro-2-methylphenyl)amino]methylene}cyclohexanone, commonly known as CAC, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. CAC is a ketone that belongs to the cyclohexanone family and is commonly used as a reagent in organic synthesis. The compound's unique molecular structure has made it an attractive target for researchers interested in its biological and pharmacological properties.
作用機序
The mechanism of action of CAC is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cell growth and division. CAC has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, CAC may be able to prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
CAC has been shown to have a number of biochemical and physiological effects. In addition to its antitumor activity, CAC has been shown to have anti-inflammatory and analgesic properties. CAC has also been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, which could have implications for drug interactions and toxicity.
実験室実験の利点と制限
One advantage of using CAC in lab experiments is its unique molecular structure, which makes it an attractive target for researchers interested in its biological and pharmacological properties. CAC is also relatively easy to synthesize, making it readily available for use in experiments. However, one limitation of using CAC in lab experiments is its potential toxicity. CAC has been shown to have cytotoxic effects on certain cell types, which could limit its use in certain experiments.
将来の方向性
There are a number of potential future directions for research on CAC. One area of interest is the development of new cancer treatments based on the compound's antitumor activity. Researchers may also be interested in exploring the compound's anti-inflammatory and analgesic properties for the development of new pain medications. In addition, further research is needed to fully understand the mechanism of action of CAC and its potential interactions with other drugs.
合成法
CAC can be synthesized through a multistep process that involves the reaction of cyclohexanone with various reagents. One common method involves the reaction of cyclohexanone with 5-chloro-2-methylaniline, followed by the addition of formaldehyde and sodium hydroxide. The resulting product is then treated with acetic acid to yield CAC. Other methods involve the use of different starting materials and reagents, but the general approach involves the condensation of a ketone with an amine.
科学的研究の応用
CAC has been extensively studied for its potential applications in scientific research. The compound's unique structure has made it an attractive target for researchers interested in its biological and pharmacological properties. CAC has been shown to exhibit antitumor activity, making it a potential candidate for the development of new cancer treatments. In addition, CAC has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain medications.
特性
IUPAC Name |
(2E)-2-[(5-chloro-2-methylanilino)methylidene]cyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO/c1-10-6-7-12(15)8-13(10)16-9-11-4-2-3-5-14(11)17/h6-9,16H,2-5H2,1H3/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFFWEEKEYNFIQV-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC=C2CCCCC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)Cl)N/C=C/2\CCCCC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}acetamide](/img/structure/B5883798.png)
![methyl 1-[2-(isopropylamino)-2-oxoethyl]-1H-indole-6-carboxylate](/img/structure/B5883806.png)


![N'-[1-(5-bromo-2-thienyl)ethylidene]-2-(4-ethoxyphenyl)-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5883821.png)

![3-chloro-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5883839.png)
amino]ethanol](/img/structure/B5883840.png)

![4-[2-(2-methoxy-1-naphthyl)vinyl]pyridine](/img/structure/B5883847.png)

![2-{4-[4-(benzyloxy)benzyl]-1-piperazinyl}ethanol](/img/structure/B5883864.png)
